molecular formula C42H46O3S B14041575 1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol

1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol

Cat. No.: B14041575
M. Wt: 630.9 g/mol
InChI Key: AXDOFFIOHSHDME-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the naphthalene core, followed by the introduction of the benzyloxy, dimethylphenylthio, and methoxy groups. The final step involves the addition of the tetramethylcyclohexanol moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Benzyloxy)-7-((2,6-dimethylphenyl)thio)-6-methoxy-1-phenylnaphthalen-2-yl)-3,3,5,5-tetramethylcyclohexan-1-ol
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C42H46O3S

Molecular Weight

630.9 g/mol

IUPAC Name

1-[7-(2,6-dimethylphenyl)sulfanyl-6-methoxy-1-phenyl-4-phenylmethoxynaphthalen-2-yl]-3,3,5,5-tetramethylcyclohexan-1-ol

InChI

InChI=1S/C42H46O3S/c1-28-15-14-16-29(2)39(28)46-37-22-33-32(21-36(37)44-7)35(45-24-30-17-10-8-11-18-30)23-34(38(33)31-19-12-9-13-20-31)42(43)26-40(3,4)25-41(5,6)27-42/h8-23,43H,24-27H2,1-7H3

InChI Key

AXDOFFIOHSHDME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)SC2=C(C=C3C(=C2)C(=C(C=C3OCC4=CC=CC=C4)C5(CC(CC(C5)(C)C)(C)C)O)C6=CC=CC=C6)OC

Origin of Product

United States

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